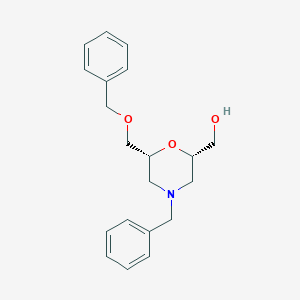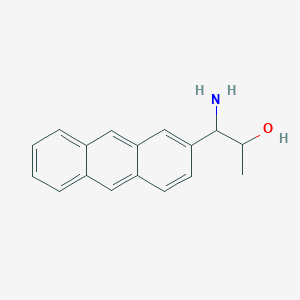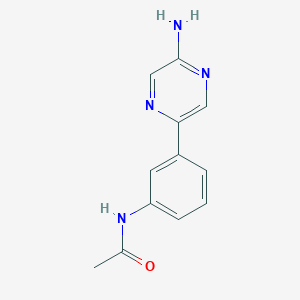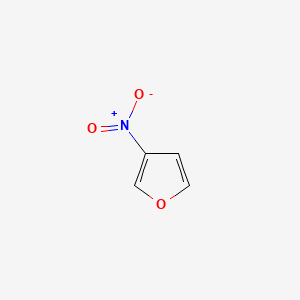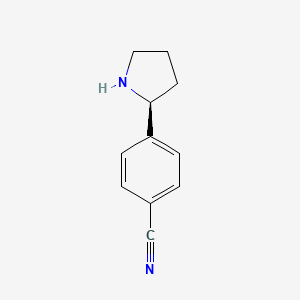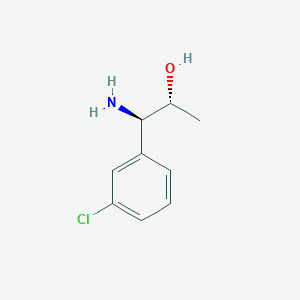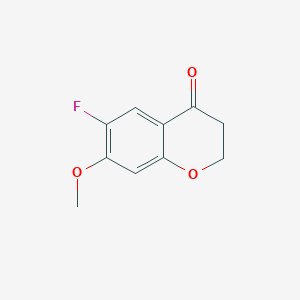![molecular formula C26H18N4 B13036341 1,4-Di([2,2'-bipyridin]-4-yl)benzene](/img/structure/B13036341.png)
1,4-Di([2,2'-bipyridin]-4-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Di([2,2’-bipyridin]-4-yl)benzene is a compound that features a benzene ring substituted with two [2,2’-bipyridin]-4-yl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di([2,2’-bipyridin]-4-yl)benzene typically involves the coupling of bipyridine derivatives with benzene derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated benzene derivative with a boronic acid derivative of bipyridine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or DMF at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 1,4-Di([2,2’-bipyridin]-4-yl)benzene are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Di([2,2’-bipyridin]-4-yl)benzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bipyridine groups can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Coordination Reactions: The nitrogen atoms in the bipyridine moieties can coordinate with metal ions, forming complexes that are useful in catalysis and materials science.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3). The reactions are typically carried out in the presence of a Lewis acid catalyst such as AlCl3.
Coordination Reactions: Metal salts such as palladium chloride (PdCl2) or platinum chloride (PtCl2) are commonly used. The reactions are usually conducted in solvents like acetonitrile or ethanol.
Major Products
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of 1,4-Di([2,2’-bipyridin]-4-yl)benzene.
Coordination Reactions: Metal complexes with varying stoichiometries and geometries, depending on the metal ion and reaction conditions.
Scientific Research Applications
1,4-Di([2,2’-bipyridin]-4-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that can act as catalysts in various organic reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its electronic properties.
Mechanism of Action
The mechanism of action of 1,4-Di([2,2’-bipyridin]-4-yl)benzene primarily involves its ability to coordinate with metal ions through the nitrogen atoms in the bipyridine groups. This coordination can alter the electronic properties of the metal center, making it more reactive or selective in catalytic processes. The compound can also participate in π-π stacking interactions, which are important in the formation of supramolecular structures.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative that also acts as a ligand in coordination chemistry.
1,4-Di(2-pyridyl)benzene: Similar structure but with pyridine groups instead of bipyridine.
1,4-Di(4-pyridyl)benzene: Another related compound with pyridine groups at the 1 and 4 positions of benzene.
Uniqueness
1,4-Di([2,2’-bipyridin]-4-yl)benzene is unique due to the presence of bipyridine groups, which provide additional coordination sites and electronic properties compared to simpler pyridine derivatives. This makes it particularly useful in the formation of complex metal-organic frameworks and in applications requiring precise control over electronic interactions.
Properties
Molecular Formula |
C26H18N4 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-pyridin-2-yl-4-[4-(2-pyridin-2-ylpyridin-4-yl)phenyl]pyridine |
InChI |
InChI=1S/C26H18N4/c1-3-13-27-23(5-1)25-17-21(11-15-29-25)19-7-9-20(10-8-19)22-12-16-30-26(18-22)24-6-2-4-14-28-24/h1-18H |
InChI Key |
PQXUJPBEFAMGMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC=C(C=C3)C4=CC(=NC=C4)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


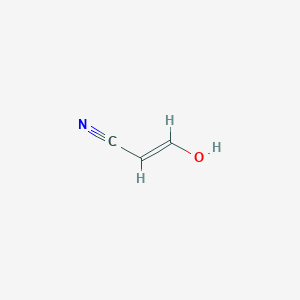
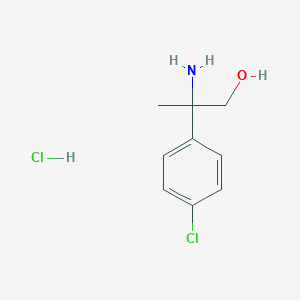
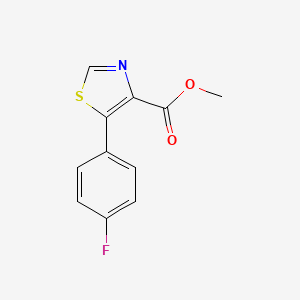
![Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13036271.png)
